1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid
CAS No.: 1509818-20-5
Cat. No.: VC3085445
Molecular Formula: C12H10BrNO2
Molecular Weight: 280.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1509818-20-5 |
|---|---|
| Molecular Formula | C12H10BrNO2 |
| Molecular Weight | 280.12 g/mol |
| IUPAC Name | 1-[(4-bromophenyl)methyl]pyrrole-3-carboxylic acid |
| Standard InChI | InChI=1S/C12H10BrNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) |
| Standard InChI Key | WIBHYZRQOFCRLK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C=CC(=C2)C(=O)O)Br |
| Canonical SMILES | C1=CC(=CC=C1CN2C=CC(=C2)C(=O)O)Br |
Introduction
Structural Characteristics and Properties
1-[(4-Bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid features a pyrrole ring with a carboxylic acid group at the 3-position and a 4-bromophenyl group connected through a methylene linker at the nitrogen position. The compound has the molecular formula C₁₂H₁₀BrNO₂ and a molecular weight of 280.12 g/mol .
The structural characteristics of this compound contribute to its unique chemical and physical properties, as detailed in Table 1.
Table 1: Physical and Chemical Properties of 1-[(4-Bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid
The presence of both the carboxylic acid moiety and the bromophenyl group confers distinct physicochemical properties to this compound, making it potentially useful for various applications in organic synthesis and medicinal chemistry.
Synthesis Methods
Several synthetic routes can be employed to prepare 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid. These methods typically involve the N-alkylation of pyrrole-3-carboxylic acid derivatives with 4-bromobenzyl halides or related intermediates.
Direct N-Alkylation Method
One of the most straightforward approaches involves the direct N-alkylation of pyrrole-3-carboxylic acid or its ester with 4-bromobenzyl bromide, followed by hydrolysis if necessary .
Table 2: N-Alkylation Synthesis Conditions
| Reagent | Quantity | Conditions | Yield | Notes |
|---|---|---|---|---|
| Methyl 1H-pyrrole-3-carboxylate | 1 equivalent | - | - | Starting material |
| 4-Bromobenzyl bromide | 1.1-1.2 equivalents | - | - | Alkylating agent |
| Potassium carbonate | 2-3 equivalents | - | - | Base |
| DMF | - | Dry, 50-60°C, 4-6 hours | 70-85% | Solvent system |
| Lithium hydroxide | 2-3 equivalents | THF/MeOH/H₂O, room temperature, 2-4 hours | 85-95% | For ester hydrolysis |
Alternative Synthetic Approaches
More complex synthetic routes may be employed for specific applications or to overcome limitations of direct alkylation. These approaches include:
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Palladium-catalyzed cross-coupling reactions between appropriate pyrrole and bromobenzyl precursors
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Multi-component reactions forming the pyrrole ring after incorporation of the bromobenzyl moiety
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Modification of preformed 1-benzyl-1H-pyrrole-3-carboxylic acid via bromination
Spectroscopic Characterization
Spectroscopic data provides essential information for confirming the structure and purity of 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid. While specific spectral data for this exact compound is limited in the literature, expected spectroscopic profiles can be inferred from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Expected ¹H NMR Signals for 1-[(4-Bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid
| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic CH | 7.40-7.45 | d | 2H | Phenyl ring (ortho to Br) |
| Aromatic CH | 7.10-7.15 | d | 2H | Phenyl ring (meta to Br) |
| Pyrrole CH | 7.30-7.35 | m | 1H | H-2 of pyrrole |
| Pyrrole CH | 6.60-6.65 | m | 1H | H-4 of pyrrole |
| Pyrrole CH | 6.20-6.25 | m | 1H | H-5 of pyrrole |
| CH₂ | 5.00-5.10 | s | 2H | N-CH₂ linker |
| COOH | 12.00-12.50 | broad s | 1H | Carboxylic acid |
These expected shifts are based on data from similar compounds, including the isomeric 1-[(3-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid and other related structures .
Infrared Spectroscopy
Key IR absorption bands for 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid would typically include:
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O-H stretching: 3300-2500 cm⁻¹ (broad, carboxylic acid)
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C=O stretching: 1680-1700 cm⁻¹ (strong, carboxylic acid)
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C=C stretching: 1400-1600 cm⁻¹ (aromatic rings)
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C-Br stretching: 1070-1030 cm⁻¹
-
C-N stretching: 1350-1250 cm⁻¹
Mass Spectrometry
Expected mass spectrometry fragmentation patterns would include:
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Molecular ion peaks at m/z 281 and 283 (due to bromine isotopes ⁷⁹Br and ⁸¹Br)
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Fragment at m/z 202 (loss of Br)
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Fragment at m/z 169/171 (4-bromobenzyl fragment)
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Fragment at m/z 90 (loss of bromine from benzyl fragment)
Chemical Reactivity and Transformations
The reactivity of 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid is defined by its key functional groups: the carboxylic acid moiety, the pyrrole ring, and the 4-bromophenyl group.
Carboxylic Acid Transformations
The carboxylic acid group can undergo various transformations:
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Esterification with alcohols to form corresponding esters
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Amidation reactions with amines to form amides
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Reduction to aldehydes or alcohols
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Decarboxylation under specific conditions
Bromophenyl Moiety Reactions
The bromine substituent on the phenyl ring provides opportunities for:
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Cross-coupling reactions (Suzuki, Stille, Sonogashira, etc.)
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Metal-halogen exchange reactions
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Nucleophilic aromatic substitution
Pyrrole Ring Modifications
The pyrrole ring can participate in:
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Electrophilic aromatic substitution reactions (primarily at C-2 and C-5)
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Metallation reactions followed by electrophilic quenching
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Oxidation or reduction reactions
Biological and Medicinal Applications
Compounds structurally similar to 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid have shown various biological activities that suggest potential applications for this molecule.
Structure-Activity Relationship Studies
Compounds with similar structural features have been studied for their structure-activity relationships. Notably, modifications at the following positions can significantly impact biological activity:
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Substitution of the carboxylic acid with other functional groups
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Variation in the position of bromine on the phenyl ring
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Addition of substituents to the pyrrole ring
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Modification of the methylene linker length
Comparative Analysis with Related Compounds
To better understand the unique properties of 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid, it is valuable to compare it with structurally related compounds.
Table 4: Comparison with Structurally Related Compounds
This comparison highlights how subtle structural changes can influence physical properties, reactivity, and potential biological activities. The positioning of the bromine atom, presence of a methylene linker, and nature of the heterocyclic core all contribute to the unique characteristics of each compound.
Analytical Methods and Purification
Efficient analysis and purification of 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid are crucial for research and applications. The following methods are typically employed:
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used for both analysis and purification:
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Reversed-phase C18 columns
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Mobile phase typically consisting of acetonitrile/water mixtures with acid modifier
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UV detection at 254-280 nm
Thin-Layer Chromatography (TLC) systems:
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Silica gel plates
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Ethyl acetate/hexane mixtures (typically 3:7 to 1:1)
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Visualization under UV light or with appropriate staining reagents
Crystallization and Purification
Recrystallization from appropriate solvent systems can provide high-purity material:
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Ethanol/water mixtures
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Acetone/hexane systems
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Ethyl acetate with slow addition of hexane
Current Research and Applications
Recent research involving compounds similar to 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid has focused on several key areas:
Medicinal Chemistry
The compound and its derivatives have potential applications in drug discovery:
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As scaffold structures for enzyme inhibitors
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In the development of anti-inflammatory agents
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As intermediates in the synthesis of more complex pharmaceutical compounds
Materials Science
Pyrrole derivatives with similar structures have been explored for applications in:
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Organic electronics
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Conductive polymers
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Sensor development
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Photovoltaic materials
Synthetic Methodology
The synthesis and functionalization of compounds like 1-[(4-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid continue to drive advancements in:
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